![molecular formula C26H16 B1614567 Benzo[b]picene CAS No. 217-42-5](/img/structure/B1614567.png)
Benzo[b]picene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]picene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H16. It is a six-ring cata-condensed PAH, meaning it consists of six fused benzene rings arranged in a specific pattern. This compound is part of a larger family of PAHs, which are known for their stability and presence in various environmental sources, such as coal tar and combustion products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]picene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photochemical cyclization of dinaphthylethenes, which serves as a key step in constructing the picene skeleton . This process involves the use of ultraviolet light to induce the cyclization reaction, leading to the formation of the desired PAH structure.
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification of coal tar, a byproduct of coal processing. Coal tar contains a complex mixture of PAHs, including this compound, which can be isolated using techniques such as normal-phase liquid chromatography (NPLC) and gas chromatography with mass spectrometry (GC/MS) .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[b]picene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced PAH derivatives.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound-quinone, while halogenation can produce halogenated derivatives such as this compound-bromide .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of benzo[b]picene involves its interaction with various molecular targets and pathways. One key mechanism is its ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells . This oxidative stress can result in DNA damage, protein oxidation, and lipid peroxidation, contributing to its potential carcinogenic effects. Additionally, this compound can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that further contribute to its biological effects .
Comparación Con Compuestos Similares
Benzo[b]picene is part of a larger family of PAHs, which includes compounds such as benzo[a]pyrene, benzo[c]picene, and dibenzo[a,l]tetracene . Compared to these similar compounds, this compound has unique structural features and reactivity patterns. For example, benzo[a]pyrene is known for its high carcinogenic potential, while this compound has distinct electronic properties that make it suitable for use in organic electronics . The comparison of these compounds highlights the diversity within the PAH family and the unique applications of each compound.
Propiedades
IUPAC Name |
hexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-1(14),2,4,6,8,10,12,15(24),16,18,20,22,25-tridecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-7-19-16-26-20(15-18(19)6-1)10-12-24-23-11-9-17-5-3-4-8-21(17)22(23)13-14-25(24)26/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVYVDMBJGSYKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176084 |
Source


|
| Record name | Benzo(b)picene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217-42-5 |
Source


|
| Record name | Benzo(b)picene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)picene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
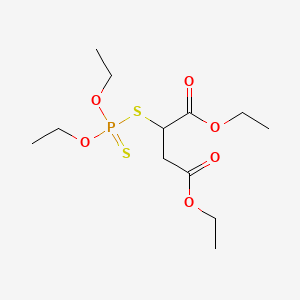
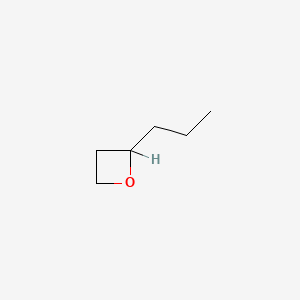
![Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione](/img/structure/B1614487.png)
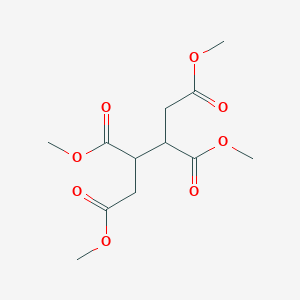




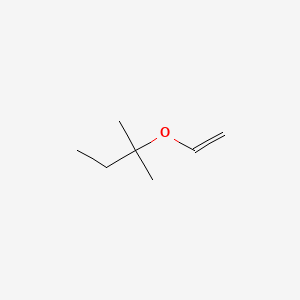
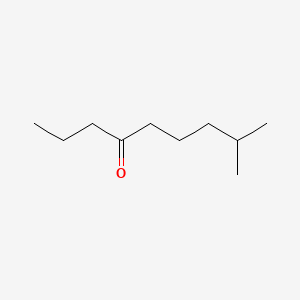


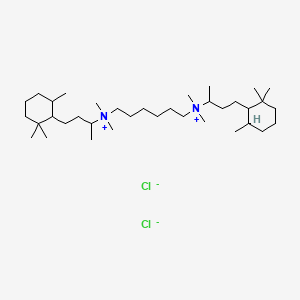
![Dibenzo[a,j]naphthacene](/img/structure/B1614507.png)
